N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(15-25-14-16-5-2-1-3-6-16)23-12-17-8-9-19(22-11-17)18-7-4-10-21-13-18/h1-11,13H,12,14-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIGHHVUSZNELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide (CAS Number: 2034478-61-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.5 g/mol. The compound features a bipyridine moiety, which is known for its ability to chelate metal ions and interact with biological targets, potentially influencing its biological activity .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research has demonstrated that derivatives of this compound possess notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antitumor Activity
The potential antitumor effects of this compound have also been explored. Compounds with similar structural features have been reported to inhibit key oncogenic pathways, including those involving BRAF and EGFR kinases. This suggests that the compound may interfere with cancer cell proliferation and survival, although specific studies on this compound are still limited .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bipyridine and benzylthio groups can significantly influence the compound's efficacy. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on bipyridine | Enhanced metal ion chelation properties |
| Variations in benzylthio group | Altered lipophilicity and cellular uptake |
These modifications can lead to improved potency against specific pathogens or cancer cells, highlighting the importance of targeted chemical synthesis in drug development .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of various derivatives of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The study found that certain derivatives exhibited MIC values as low as 1 µg/mL against S. aureus, indicating strong antibacterial potential .
- Cancer Cell Inhibition : In vitro assays revealed that modifications to the benzylthio moiety resulted in significant inhibition of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The most active derivative showed a half-maximal inhibitory concentration (IC50) of 10 µM, suggesting a promising lead for further development in anticancer therapies .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide. It has demonstrated significant activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Inhibitory effects observed against Escherichia coli.
The minimum inhibitory concentrations (MICs) of certain derivatives were found to be as low as 1 µg/mL, indicating strong antibacterial potential. This suggests that modifications to the compound can enhance its efficacy against multi-drug resistant strains.
Antitumor Activity
The compound's potential antitumor effects have been investigated, particularly in relation to key oncogenic pathways:
- Inhibition of BRAF and EGFR Kinases : Similar compounds have been shown to interfere with these pathways, suggesting that this compound may inhibit cancer cell proliferation.
In vitro assays revealed significant inhibition of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with the most active derivatives showing half-maximal inhibitory concentrations (IC50) as low as 10 µM.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:
| Modification | Effect on Activity |
|---|---|
| Substitution on bipyridine | Enhanced metal ion chelation properties |
| Variations in benzylthio group | Altered lipophilicity and cellular uptake |
These modifications can lead to improved potency against specific pathogens or cancer cells, highlighting the importance of targeted chemical synthesis in drug development.
Antimicrobial Efficacy
A study synthesized various derivatives of this compound and evaluated their effectiveness against multi-drug resistant bacterial strains. The findings indicated that some derivatives exhibited MIC values comparable to or better than standard antibiotics.
Cancer Cell Inhibition
Another study focused on the modification of the benzylthio moiety, revealing substantial inhibition of cancer cell lines. The results suggest that specific structural changes can significantly enhance the compound's anticancer properties.
Comparison with Similar Compounds
Functional and Pharmacological Comparisons
- Anticancer Potential: The benzylthio-thiadiazole analog in demonstrated in vitro cytotoxicity, hinting that the target compound’s benzylthio group and aromatic core may synergize for similar activity . However, the bipyridine scaffold could offer superior binding affinity compared to thiadiazoles.
- Pesticidal vs. Pharmaceutical Applications : highlights chloroacetamides (e.g., alachlor) as herbicides , whereas benzylthio/aromatic derivatives () are more common in drug discovery. The target compound’s lack of chloro substituents aligns with pharmaceutical rather than pesticidal use.
- Structural Complexity : Goxalapladib (), a naphthyridine-based acetamide, is used for atherosclerosis . The target compound’s bipyridine core may enable distinct target engagement, such as kinase inhibition.
Physicochemical and Reactivity Profiles
- Trifluoromethyl groups ( ) exacerbate this trade-off.
- Sulfur Reactivity: The benzylthio group’s sulfur atom may participate in hydrogen bonding or redox reactions, influencing metabolic stability. Thienopyrimidine derivatives ( ) with sulfanyl groups show similar reactivity patterns.
Q & A
Q. What computational methods predict binding affinity and target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PubChem 3D conformers (e.g., InChIKey from ).
- MD simulations : Assess binding stability (e.g., RMSD analysis over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
